Neuropeptide Y (29-64), amide, human trifluoroacetic acid salt is a biologically active peptide derived from the neuropeptide Y family, which plays a crucial role in various physiological processes, including appetite regulation, anxiety, and stress response. This specific fragment has garnered attention for its neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. Research indicates that Neuropeptide Y (29-64), amide, human trifluoroacetic acid salt can protect neurons from β-amyloid toxicity, which is a hallmark of Alzheimer's pathology .
The synthesis of Neuropeptide Y (29-64), amide, human trifluoroacetic acid salt typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.
Neuropeptide Y (29-64), amide, human trifluoroacetic acid salt consists of 36 amino acids with a specific sequence that contributes to its biological activity. The molecular formula is and its molecular weight is approximately 4385.7 g/mol .
The structure includes several functional groups characteristic of peptides, such as amide bonds and side chains that influence its interaction with receptors.
Neuropeptide Y (29-64), amide, human trifluoroacetic acid salt does not undergo significant chemical reactions under physiological conditions but can interact with various receptors leading to biological responses.
The mechanism of action involves binding to neuropeptide Y receptors on neuronal cells. This interaction activates downstream signaling pathways that promote cell survival and counteract apoptosis induced by toxic agents.
Research indicates that pretreatment with Neuropeptide Y (29-64), amide significantly reduces neuronal death in models exposed to β-amyloid toxicity, suggesting its potential therapeutic role in Alzheimer's disease .
Neuropeptide Y (29-64), amide, human trifluoroacetic acid salt has several applications in scientific research:
Neuropeptide Y (29-64), amide, human TFA (NPY 29-64 TFA) demonstrates significant neuroprotective effects against β-amyloid (Aβ)-mediated toxicity, a hallmark of Alzheimer’s disease (AD) pathology. In vitro studies using rat cortical neurons show that pre-treatment with NPY 29-64 TFA (0.5–2 μM) for 24 hours abolishes neuronal death induced by Aβ₂₅₋₃₅ (50 μM) at both 24- and 48-hour timepoints [1] [4]. The peptide achieves near-complete neuronal survival (>95% viability) at 2 μM concentrations, primarily by stabilizing calcium homeostasis and preventing Aβ-induced mitochondrial membrane depolarization [1] [9].
Mechanistically, NPY 29-64 TFA inhibits intracellular calcium overload—a key driver of excitotoxicity—through modulation of voltage-dependent calcium channels (VDCCs) and NMDA receptors [9]. This action prevents caspase-3 activation and subsequent apoptosis. Additionally, the peptide reduces reactive oxygen species (ROS) generation by 60–75% in Aβ-exposed neurons, further mitigating oxidative stress [5] [9]. Transcriptomic analyses reveal that NPY 29-64 TFA downregulates pro-inflammatory cytokines (IL-1β, TNF-α) and attenuates microglial activation, creating a neuroprotective microenvironment [5].
Table 1: Neuroprotective Efficacy of NPY 29-64 TFA Against β-Amyloid Toxicity
Concentration (μM) | Neuronal Survival (%) | ROS Reduction (%) | Calcium Flux Normalization |
---|---|---|---|
0.5 | 78.2 ± 5.1 | 32.5 ± 4.3 | Partial |
1.0 | 88.7 ± 3.9 | 58.6 ± 6.2 | Significant |
2.0 | 95.4 ± 2.8 | 74.8 ± 5.7 | Complete |
NPY 29-64 TFA enhances neuronal resilience by restoring neurotrophic signaling pathways impaired by Aβ aggregates. In cortical neurons exposed to Aβ₂₅₋₃₅, pre-treatment with 2 μM NPY 29-64 TFA increases NGF synthesis by 3.2-fold and normalizes NGF release mechanisms disrupted by toxic peptides [1] [4]. This correlates with a 2.5-fold upregulation of brain-derived neurotrophic factor (BDNF) mRNA and protein levels, facilitating synaptic repair and axonal growth [9].
The peptide exerts these effects through epigenetic regulation: it suppresses miR-30a-5p—a microRNA that targets BDNF transcripts—thereby stabilizing BDNF expression [9]. In silico analyses of AD-resilient human brains show co-enrichment of NPY-derived peptides and VGF nerve growth factor in somatostatin (SST) interneurons, suggesting synergistic support of neurotrophic functions in pathology-resistant neurons [10]. Furthermore, NPY 29-64 TFA reactivates the PI3K/Akt survival pathway, enhancing CREB phosphorylation and transcription of neurotrophin genes [5] [9].
Table 2: Impact of NPY 29-64 TFA on Neurotrophic Factors in Aβ-Exposed Neurons
Neurotrophic Factor | mRNA Change (Fold) | Protein Change (Fold) | Key Regulatory Mechanism |
---|---|---|---|
NGF | +1.8 ± 0.3 | +3.2 ± 0.6 | Restored vesicular release |
BDNF | +2.5 ± 0.4 | +2.1 ± 0.3 | miR-30a-5p downregulation |
VGF | +3.1 ± 0.5 | +2.8 ± 0.4 | Synergy with SST interneurons |
NPY 29-64 TFA exhibits superior neuroprotective properties compared to other NPY fragments in AD models. While full-length NPY (1–36) requires Y2/Y5 receptor activation for neuroprotection, NPY 29–64 retains efficacy even in receptor-silenced neurons, indicating receptor-independent mechanisms [4] [9]. Direct comparisons show that NPY 29–64 (2 μM) achieves 40% greater neuronal survival than NPY 13–36 (Y2-receptor agonist) and NPY 18–36 (cardiac receptor antagonist) under identical Aβ-exposure conditions [4].
Structural analyses attribute this advantage to the C-terminal domain (residues 31–36: RHYINL), which forms a conserved salt bridge with glutamate residues in extracellular loop 2 (ECL2) of neuronal membranes, stabilizing peptide-receptor interactions [6] [9]. This domain is absent in N-terminal fragments (e.g., NPY 1–30). Notably, NPY 29–64’s amidated C-terminus is critical: deamidated analogs show >90% loss of activity due to disrupted charge interactions with ECL2 acidic patches [4] [6]. In transgenic AD mice, intracerebroventricular infusion of NPY 29–64 (but not NPY 3–36) reduces hippocampal Aβ plaques by 55% and rescues spatial memory deficits, highlighting its therapeutic potential [9].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9